molecular formula C2H6ClNO2S B1589311 Ethylsulfamoyl chloride CAS No. 16548-07-5

Ethylsulfamoyl chloride

Cat. No. B1589311
CAS RN: 16548-07-5
M. Wt: 143.59 g/mol
InChI Key: JUDKSMSHAHXBFK-UHFFFAOYSA-N
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Description

Ethylsulfamoyl chloride is an organic compound with the empirical formula C2H6ClNO2S . It is typically used for research and development purposes . The molecular weight of Ethylsulfamoyl chloride is 143.59 .


Molecular Structure Analysis

The molecular structure of Ethylsulfamoyl chloride can be represented by the SMILES string CCNS(Cl)(=O)=O . The InChI key for Ethylsulfamoyl chloride is JUDKSMSHAHXBFK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethylsulfamoyl chloride is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Electronic and Biological Interactions

Ethylsulfamoyl derivatives, like N-[4-(Ethylsulfamoyl)phenyl]acetamide, have been studied for their structural, electronic, and biological properties. Using computational methods, research has evaluated their electron behavior, wave function, and biological properties in different solvent phases. These studies include analyses of electron localization functions, intermolecular interactions, and charge transfer energies. Molecular docking studies have also explored potential fungal and cancer activities of such compounds (Bharathy et al., 2021).

Environmental Degradation

Research has investigated the degradation of ethyl-parabens using heat-activated persulfate systems. These studies provide insights into the removal mechanisms of such compounds in water, exploring factors like temperature, pH, and the presence of competing substances. Understanding the degradation pathways can be crucial for environmental management and treatment of water samples containing similar compounds (Chen et al., 2017).

Chemical Synthesis and Activation

Sulfamoyl chlorides, including ethylsulfamoyl chloride, can be activated for chemical synthesis. For example, sulfamoyl chlorides can be activated by silyl radicals for the direct synthesis of aliphatic sulfonamides from alkenes. This process involves single electron reduction and has applications in medicinal chemistry, enabling the generation of complex molecules like cyclobutyl-spirooxindoles (Hell et al., 2019).

Pharmaceutical and Medical Applications

While specific studies on ethylsulfamoyl chloride in pharmaceutical contexts are limited, related compounds have been researched. For instance, sulfamoyl-4-oxoquinoline-3-carboxamides have been synthesized and used as correctors for defective cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel gating, demonstrating the potential therapeutic applications of sulfamoyl derivatives (Suen et al., 2006).

Material Science

In the field of material science, sulfamoyl chloride derivatives have been used in the synthesis of polymers and other materials. For example, polymer brushes bearing ionic liquid moieties have been developed, showcasing the role of such compounds in creating materials with unique properties like modulating interfacial resistance (Yu et al., 2007).

Environmental and Industrial Treatment

Studies have also focused on the environmental and industrial treatment of compounds containing ethyl chloride. For instance, a Bacillus sp. was identified for its ability to aerobically degrade ethyl chloride wastewater, indicating the potential for bioremediation and treatment of industrial waste (Dong-yun, 2013).

Safety And Hazards

Ethylsulfamoyl chloride is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It has a GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 . The precautionary statements include P260-P264-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P321-P363-P405-P501 .

properties

IUPAC Name

N-ethylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClNO2S/c1-2-4-7(3,5)6/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDKSMSHAHXBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452896
Record name ethylsulfamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylsulfamoyl chloride

CAS RN

16548-07-5
Record name ethylsulfamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylsulfamoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
SA Sojka, FJ Dinan, R Kolarczyk - The Journal of Organic …, 1979 - ACS Publications
Registry No.—2, 59414-23-2; 3a, 68225-95-6; 3b, 68225-96-7; 4, 68225-97-8; 5, 68225-98-9; 6, 68225-99-0; 7, 68226-00-6; 8, 68226-01-7;/V-ethylsulfamoyl chloride, 16548-07-5; N-…
Number of citations: 45 pubs.acs.org
HA Albrecht, JF Blount, FM Konzelmann… - The Journal of Organic …, 1979 - ACS Publications
… The reaction of 5b with ethylsulfamoyl chloride gave 6b, which … -76-9; sulfamoyl chloride, 7778-42-9; ethylsulfamoyl chloride, 16548-07-5; p-methoxyphenylsulfamoyl azide, 71565-77-0; …
Number of citations: 12 pubs.acs.org
GM Atkins Jr, EM Burgess - Journal of the American Chemical …, 1972 - ACS Publications
… also prepared by allowing ethylsulfamoyl chloride and aniline to react directly. In another example, the same procedure was used except that after addition of the ethylsulfamoyl chloride …
Number of citations: 98 pubs.acs.org
MJ Pérez-Pérez, J Balzarini, E De Clercq… - Bioorganic & medicinal …, 1993 - Elsevier
Several lipophilic-2′,3′-dideoxynucleotide analogues have been synthesized and tested against Human Immunodeficiency Virus (HIV). Glycosyl-oxycarbonylaminosulfonyl-…
Number of citations: 13 www.sciencedirect.com
A Krakowiak, HC Pace, GM Blackburn, M Adams… - Journal of Biological …, 2004 - ASBMB
Hint, histidine triad nucleotide-binding protein, is a universally conserved enzyme that hydrolyzes AMP linked to lysine and, in yeast, functions as a positive regulator of the RNA …
Number of citations: 62 www.jbc.org
WL Matier, WT Comer, D Deitchman - Journal of Medicinal …, 1972 - ACS Publications
… This type of species has been generated by reacting ethylsulfamoyl chloride with Et3N at low temp in toluene.14 The same type of intermediate has been postulated in the photolytic …
Number of citations: 38 pubs.acs.org
JA Kloek, KL Leschinsky - The Journal of Organic Chemistry, 1979 - ACS Publications
We now report that simple alkylsulfonylamines (eg, 1) react with certain activated dienes to form 1, 2-thiazin-5 (6H)-one 1, 1-dioxides, a new heterocyclic ring system. This is an …
Number of citations: 17 pubs.acs.org
OO Grygorenko, BV Vashchenko… - European Journal of …, 2020 - Wiley Online Library
… Intermolecular [2+2] cycloaddition of 1,3-dioxolane 124 and intermediate 123 (generated from ethylsulfamoyl chloride (122)) provided spirocyclic β-sultam 125 bearing a ketal moiety in …
J Chanet-Ray, R Vessiere - Organic Preparations and Procedures …, 1986 - Taylor & Francis
INTRODUCTION 8-sultams are 4-membered cyclic sulfonamides derived from 2-amino alkanesulfonic acids. The first member was synthesized by Baganz'in 1960 by chlorination of …
Number of citations: 25 www.tandfonline.com
C Yong, SM Devine, X Gao, A Yan… - …, 2019 - Wiley Online Library
Noscapine displays weak anticancer efficacy and numerous research efforts have attempted to generate more potent noscapine analogues. These modifications included the …

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